3-Bromo-4-chloropyridin-2-ol
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Overview
Description
3-Bromo-4-chloropyridin-2-ol: is a heterocyclic organic compound with the molecular formula C5H3BrClNO . It is a derivative of pyridine, where the pyridine ring is substituted with bromine, chlorine, and hydroxyl groups at the 3, 4, and 2 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chloropyridin-2-ol typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-chloropyridin-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Bromo-4-chloropyridin-2-ol can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler pyridine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups depending on the nucleophile used.
- Oxidized products like pyridine ketones or aldehydes.
- Reduced pyridine derivatives with fewer halogen atoms .
Scientific Research Applications
Chemistry: 3-Bromo-4-chloropyridin-2-ol is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds. It is also employed in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the chemical industry, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloropyridin-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms and the hydroxyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Bromo-3-chloropyridin-4-ol: Similar structure but with different positions of the substituents.
4-Bromo-2-hydroxypyridine: Lacks the chlorine atom but has a similar bromine and hydroxyl substitution pattern.
Uniqueness: 3-Bromo-4-chloropyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The combination of bromine, chlorine, and hydroxyl groups in the pyridine ring allows for diverse chemical transformations and applications .
Properties
IUPAC Name |
3-bromo-4-chloro-1H-pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-3(7)1-2-8-5(4)9/h1-2H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XILIPMFTKVCHLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C(=C1Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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